Sodium tridecyl sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3026-63-9 |
|---|---|
Molecular Formula |
C13H28NaO4S |
Molecular Weight |
303.42 g/mol |
IUPAC Name |
sodium;tridecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16); |
InChI Key |
CBGMBOQZSXAHPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Other CAS No. |
68130-43-8 3026-63-9 |
Pictograms |
Irritant |
Synonyms |
1-tridecanol,hydrogensulfate,sodiumsalt; TRIDECYL SODIUM SULFATE; Sodium n-tridecyl sulfate; SODIUM N-TRIDECYL SULPHATE; SODIUM TRIDECYL ETHER SULFATE; SODIUM TRIDECYL SULFATE; n-Tridecyl sulfatesodium salt; n-Tridecyl sulphate sodium salt |
Origin of Product |
United States |
Mechanism of Action
As a Sclerosing Agent
Sodium tridecyl sulfate is an anionic surfactant used as a sclerosing agent. drugbank.com When injected into a blood vessel, it acts on the lipid molecules in the cells of the vein wall. wikipedia.org This action causes inflammation of the inner lining of the vein (the intima) and the formation of a blood clot (thrombus). wikipedia.orgdrugbank.com This process is intended to occlude the injected vein. drugbank.com
Effects on Endothelial Cells
This compound is a potent toxin for the endothelial cells that line the blood vessels. drugbank.com Even brief exposure to low concentrations can strip the endothelium, exposing the highly thrombogenic subendothelial layer. drugbank.com This disruption of the cell membrane is described by a mechanism known as "protein theft denaturation," where essential proteins are removed from the cell surface, leading to cell death. taylorandfrancis.com In laboratory studies, it has been shown to induce endothelial activation and increase the expression of activation markers in human umbilical vein endothelial cells (HUVEC). medchemexpress.commedchemexpress.com It also inhibits proliferation and induces apoptosis in mouse endothelial tumor cells. medchemexpress.commedchemexpress.com
Thrombosis and Fibrosis
The damage to the endothelial lining and exposure of subendothelial collagen triggers the coagulation cascade, leading to thrombus formation. taylorandfrancis.com This initial clot is not the final goal; rather, it is the subsequent inflammatory response and formation of fibrous tissue that leads to the partial or complete obliteration of the vein. taylorandfrancis.comdrugbank.com This process of fibrosis, or scarring, is what ultimately shrinks and closes off the treated vessel. nih.govapollopharmacy.inresearchgate.net The vascular obliteration may or may not be permanent. nih.gov
Applications in Medical Procedures
Sclerotherapy for Varicose Veins
A primary and FDA-approved use of sodium tridecyl sulfate is in the treatment of small, uncomplicated varicose veins in the lower extremities. drugbank.commayoclinic.orgdrugs.com It is effective for veins that show simple dilation and have competent valves. drugbank.comdrugs.com The goal is to close these enlarged and twisted veins, redirecting blood flow to healthier vessels. apollopharmacy.in
Treatment of Spider Veins
This compound is also commonly used to treat spider veins (telangiectasias) and reticular veins. apollopharmacy.incavezzi.itmedscape.com For these smaller vessels, lower concentrations of the sclerosant are typically used. cavezzi.itmedscape.com
Off-Label Medical Uses
Beyond its approved use for varicose veins, this compound has been used in a variety of off-label applications. These include the treatment of other vascular issues such as venous malformations, hemangiomas, pyogenic granulomas, and lymphangioma circumscriptum. nih.govresearchgate.netnih.gov It has also been employed for cystic lesions like digital mucous cysts and ganglion cysts. researchgate.netnih.gov Another off-label application is in the treatment of bleeding esophageal varices, for which it has received an orphan drug designation from the FDA. drugs.compdr.net
Synthesis and Industrial Production
Common Synthesis Routes
A common method for synthesizing sodium tridecyl sulfate involves the sulfation of tridecyl alcohol. In one described method, tridecyl alcohol is reacted with chlorosulfonic acid. chemicalbook.com The temperature is carefully controlled during the reaction. chemicalbook.com Following the reaction, the product is neutralized to yield this compound. chemicalbook.com Another synthesis route involves the aldol (B89426) condensation of methyl isobutyl ketone and 2-ethylhexanal, followed by the sulfonation of the resulting alcohol. mdpi.com
Industrial Scale-Up Considerations
For industrial production, the process is adapted for large-scale manufacturing. This includes considerations for cost-effectiveness, process stability, and product purity. One patented method describes using lipophilic organic solvents like ethyl acetate (B1210297) or n-hexane for continuous liquid phase extraction of the crude product to remove impurities. google.com This approach is presented as a cost-effective and simple method suitable for the commercial production of high-purity this compound. google.com
Environmental Fate and Ecotoxicological Research
Techniques for Identification and Quantification
A variety of analytical techniques are used to identify and quantify sodium tridecyl sulfate (B86663). Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are used for structural identification by detecting the characteristic vibrations of its functional groups. google.com
For quantification, chromatographic methods are prevalent. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying the compound in various matrices. google.com Capillary electrophoresis (CE), particularly with sodium dodecyl sulfate (CE-SDS), is another powerful technique for analyzing surfactant-protein interactions and can be adapted for the analysis of surfactants themselves. acs.org
Purity Assessment Methods
Purity assessment is critical to ensure the quality of sodium tridecyl sulfate for its intended applications. HPLC is a primary method for determining the percentage purity of the compound. vulcanchem.comgoogle.com The absence of a minimum on the surface tension versus concentration curve is a classic method to confirm the purity of a surfactant, as impurities tend to lower the surface tension more significantly at concentrations below the CMC. researchgate.net Other techniques that can be employed include elemental analysis and titration methods to check for inorganic impurities or residual starting materials.
Advanced Analytical Chemistry and Characterization Techniques for Sodium Tridecyl Sulfate
Biodegradability
Sodium tridecyl sulfate (B86663) is considered to be biodegradable. solubilityofthings.comcymitquimica.comsurfactant.top This means that it can be broken down by microorganisms in the environment, which helps to mitigate its accumulation. solubilityofthings.com
Aquatic Toxicity
While biodegradable, sodium tridecyl sulfate can exhibit toxicity to aquatic organisms. ontosight.ai The degree of toxicity can vary depending on the species and the concentration of the surfactant in the water. Environmental risk assessments are therefore important to ensure its use does not lead to harmful effects on aquatic ecosystems. chemservice.com
Compound Index
Q & A
Q. How should STS solutions be prepared for studies requiring precise surfactant concentrations?
- Methodology : Dissolve STS in ultrapure water while controlling ionic strength using additives like NaCl. For example, shows that STS solutions (e.g., 66.1 mM STS + 0.40 M NaCl) exhibit temperature-dependent electrochemical behavior, requiring freshly prepared solutions to avoid hydrolysis. Use gravimetric calibration and conductivity measurements to verify concentration accuracy. Pre-boiling water to remove dissolved CO₂ can minimize pH shifts .
Advanced Research Questions
Q. How does sodium chloride concentration influence STS micellization, and what experimental approaches quantify these effects?
- Methodology : Conduct conductivity or potentiometric titrations to determine critical micelle concentration (CMC). demonstrates that increasing NaCl (e.g., from 0.40 M to 0.80 M) reduces STS’s electrochemical potential (E_sc) due to charge screening, which stabilizes micelles. Use dynamic light scattering (DLS) to measure hydrodynamic radii and small-angle X-ray scattering (SAXS) to analyze micelle morphology. Temperature-controlled experiments (20–50°C) are critical, as micelle growth is entropy-driven at higher temperatures .
Q. What strategies optimize STS’s efficacy in enhanced oil recovery (EOR) under high polyvalent ion concentrations?
- Methodology : Simulate reservoir conditions using brines with Ca²⁺/Mg²⁺ (e.g., 0.6% ammonium dodecylbenzene sulfonate + 0.4% STS). highlights capillary displacement tests to evaluate interfacial tension reduction. Pair STS with co-surfactants (e.g., ethoxylated sulfates) to mitigate precipitation. Monitor phase behavior via Winsor-type diagrams and use core flooding experiments to assess oil displacement efficiency .
Q. How can contradictory data on STS’s temperature-dependent electrochemical properties be resolved?
- Methodology : Systematic replication of experiments with controlled variables (e.g., ionic strength, STS purity). shows that E_sc decreases linearly with temperature (e.g., from 18.52 V at 25°C to 14.56 V at 50°C for 66.1 mM STS + 0.40 M NaCl). Apply Arrhenius modeling to distinguish kinetic effects from thermodynamic micelle stability. Use multivariate regression to isolate confounding variables like dissolved oxygen or impurities .
Methodological Notes
- Data Contradictions : When STS’s behavior deviates from theoretical models (e.g., non-linear CMC trends), validate purity via HPLC (as in ) and check for side reactions (e.g., sulfate ester hydrolysis) .
- Experimental Design : For reproducibility, document surfactant lot numbers, water source (e.g., Milli-Q), and equilibration times. emphasizes balancing broad insights (e.g., micelle thermodynamics) with manageable scopes (e.g., single-ion vs. mixed-ion systems) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
